REACTION_CXSMILES
|
N1C=CN=C1.[CH3:6][C:7]([Si:10](Cl)([CH3:12])[CH3:11])([CH3:9])[CH3:8].[OH:14][CH2:15][CH2:16][C:17]1[O:18][CH:19]=[CH:20][CH:21]=1.CCOCC>CN(C=O)C>[CH3:6][C:7]([Si:10]([CH3:12])([CH3:11])[O:14][CH2:15][CH2:16][C:17]1[O:18][CH:19]=[CH:20][CH:21]=1)([CH3:9])[CH3:8]
|
Name
|
|
Quantity
|
3.65 g
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Name
|
|
Quantity
|
6.47 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[Si](C)(C)Cl
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
OCCC=1OC=CC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at rt for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The ether solution was washed with water (1×), 1 N HCl (1×), water (1×) and brine (1×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography on silica gel eluting with 30% CH2Cl2/70% hexane
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)[Si](OCCC=1OC=CC1)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 32.7 mmol | |
AMOUNT: MASS | 7.4 g | |
YIELD: PERCENTYIELD | 91.7% | |
YIELD: CALCULATEDPERCENTYIELD | 91.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |